molecular formula C25H19N3O4S2 B2518335 1-(2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetyl)indolin-2-one CAS No. 1021106-11-5

1-(2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetyl)indolin-2-one

Cat. No.: B2518335
CAS No.: 1021106-11-5
M. Wt: 489.56
InChI Key: WKIVVLKDUSEDTD-UHFFFAOYSA-N
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Description

1-(2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetyl)indolin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features an indolin-2-one core structure with a thioacetyl group and a phenylsulfonyl-substituted imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetyl)indolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolin-2-one Core: The indolin-2-one core can be synthesized through the cyclization of an appropriate precursor, such as an o-nitrobenzylamine derivative, under acidic conditions.

    Introduction of the Thioacetyl Group: The thioacetyl group can be introduced via a nucleophilic substitution reaction using a suitable thioacetylating agent, such as thioacetic acid or its derivatives.

    Synthesis of the Phenylsulfonyl-Substituted Imidazole: The imidazole ring can be synthesized through a condensation reaction involving a phenylsulfonyl-substituted amine and a suitable aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the synthesized imidazole derivative with the indolin-2-one core through a thioether linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetyl)indolin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) on the indolin-2-one core can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetyl)indolin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions, particularly those involving sulfur-containing functional groups.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetyl)indolin-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The phenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The thioacetyl group could also play a role in the compound’s biological activity by forming covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.

    Indazole Derivatives: These compounds also feature a fused ring system and have been studied for their medicinal properties.

Uniqueness

1-(2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetyl)indolin-2-one is unique due to the combination of its indolin-2-one core, thioacetyl group, and phenylsulfonyl-substituted imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetyl]-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O4S2/c29-21-15-18-11-7-8-14-20(18)28(21)22(30)16-33-24-25(34(31,32)19-12-5-2-6-13-19)27-23(26-24)17-9-3-1-4-10-17/h1-14H,15-16H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIVVLKDUSEDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)C(=O)CSC3=C(NC(=N3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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